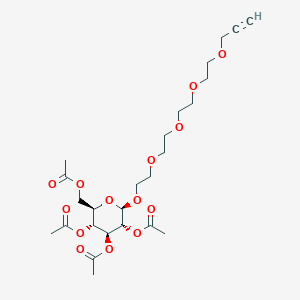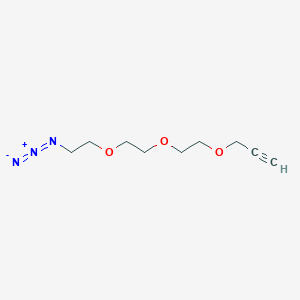
SID-530
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.
Aplicaciones Científicas De Investigación
1. Characterization of Cloud Particle and Aerosol Morphologies
The Small Ice Detector (SID-2) is a significant tool used in atmospheric research, particularly in characterizing cloud particle and aerosol morphologies. It has been used extensively in flights covering diverse atmospheric conditions, providing in situ data on cloud particle concentration, size, and shape. This tool is crucial for understanding atmospheric phenomena and has applications in climate research and weather prediction (Cotton et al., 2010).
2. Early Ice Detection in Maritime Cumuli
Another application of the Small Ice Detector (SID-2H) is in the early detection of ice formation in maritime cumuli. The SID-2H has been instrumental in detecting small ice crystals and differentiating between various particle shapes in water-dominated clouds. This has implications for understanding cloud formation and precipitation processes, especially in tropical maritime environments (Johnson et al., 2014).
3. Biomarker Analysis Using Stable-Isotope Dilution LC–MS
In the field of biochemistry, the Stable-Isotope Dilution (SID) methodology combined with LC–MS/MS is a cutting-edge technique for quantitative biomarker analysis. This approach offers high analytical specificity and is widely used in discovering and validating biomarkers for diseases (Ciccimaro & Blair, 2010).
4. Surface-Induced Dissociation for Protein Quaternary Structure Analysis
Surface-Induced Dissociation (SID) in tandem mass spectrometry is a novel method for analyzing the quaternary structure of protein complexes. This technique is crucial in structural biology, helping to understand the assembly and interactions of native protein complexes (Stiving et al., 2018).
5. Data Management in Scientific Applications
Scientific applications increasingly demand robust data management systems. A composable data management architecture, employing Scientific Interface Definition Language (SIDL), facilitates the construction of customized data management systems for various scientific applications, from genomics to photometry (Ma & Bramley, 2005).
6. Investigation of Strategic Investment Decisions and Strategy
In the context of business management, the study of Strategic Investment Decisions (SIDs) and their alignment with firm strategy is essential. Management Control Systems (MCSs) play a crucial role in aligning SIDs with overall business strategy, offering insights into organizational control strategies (Slagmulder, 1997).
Propiedades
Nombre del producto |
SID-530 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SID530; SID 530; SID530. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







